9-Methyl-5-oxa-8-azaspiro[3.5]nonane
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Overview
Description
9-Methyl-5-oxa-8-azaspiro[35]nonane is an organic compound characterized by a spirocyclic structure containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-5-oxa-8-azaspiro[3.5]nonane typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an epoxide can lead to the formation of the spirocyclic structure. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-5-oxa-8-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium.
Reduction: Lithium aluminum hydride; conditionsanhydrous solvents like ether.
Substitution: Nucleophiles like halides or amines; conditionspolar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
9-Methyl-5-oxa-8-azaspiro[3.5]nonane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 9-Methyl-5-oxa-8-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure allows for unique binding interactions, which can enhance the compound’s efficacy and selectivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-5-oxa-8-azaspiro[3.5]nonane: Similar structure but with a different substitution pattern.
9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane: Contains additional oxygen atoms in the ring system.
5-Oxa-9-azaspiro[3.5]nonane: Lacks the methyl group present in 9-Methyl-5-oxa-8-azaspiro[3.5]nonane.
Uniqueness
9-Methyl-5-oxa-8-azaspiro[35]nonane is unique due to its specific substitution pattern and spirocyclic structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H15NO |
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Molecular Weight |
141.21 g/mol |
IUPAC Name |
9-methyl-5-oxa-8-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H15NO/c1-7-8(3-2-4-8)10-6-5-9-7/h7,9H,2-6H2,1H3 |
InChI Key |
YRLHEGQTYJWEPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCC2)OCCN1 |
Origin of Product |
United States |
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